4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile
Description
Properties
IUPAC Name |
4-(2,6-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3/c1-8-10(6-18)14(11(7-19)9(2)20-8)15-12(16)4-3-5-13(15)17/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAQONOPJQXEDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C#N)C2=C(C=CC=C2Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches for Pyridine-3,5-dicarbonitrile Derivatives
Hantzsch-type Synthesis
The Hantzsch synthesis represents one of the most versatile methods for preparing highly substituted pyridine derivatives. This approach typically involves the condensation of an aldehyde with compounds containing active methylene groups, followed by cyclization and, if necessary, oxidation to the corresponding pyridine. For the synthesis of pyridine-3,5-dicarbonitrile derivatives, this approach can be adapted using malononitrile as the active methylene component.
The traditional Hantzsch synthesis has been extensively employed for the preparation of 1,4-dihydropyridine derivatives, which can subsequently be oxidized to the corresponding pyridines. In a typical procedure, the condensation of 2,6-dichlorobenzaldehyde with two equivalents of a β-keto ester or β-ketonitrile in the presence of ammonia would yield the corresponding 1,4-dihydropyridine intermediate. Subsequent oxidation using an appropriate oxidizing agent would provide the desired pyridine derivative.
Direct Synthesis from Malononitrile Derivatives
An alternative approach involves the direct synthesis of pyridine-3,5-dicarbonitrile derivatives using malononitrile as a key building block. This method typically relies on the condensation of malononitrile with appropriate aldehydes or ketones to form intermediates that can undergo cyclization to form the pyridine ring system.
One such approach described in the literature involves the use of malononitrile, triethyl orthoformate, and pyridine, followed by treatment with HCl to form 2,6-dichloropyridine-3,5-dicarbonitrile. This methodology could potentially be adapted for the synthesis of our target compound by incorporating appropriate substitution patterns.
Cyclocondensation Approaches
Cyclocondensation methodologies represent another powerful strategy for the construction of highly substituted pyridine derivatives. Various cyclocondensation approaches have been reported for the synthesis of pyridine-3,5-dicarbonitrile derivatives, including the reaction of 2-arylidenemalononitriles with malononitrile in the presence of a catalyst.
A one-pot two-step catalytic synthesis using natural product catalysts such as betaine and guanidine has been described for the preparation of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives. This approach could potentially be modified for the synthesis of our target compound by employing appropriate starting materials and reaction conditions.
Specific Preparation Methods for 4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile
Method 1: Modified Hantzsch Synthesis
Based on principles from the Hantzsch synthesis methodology, we propose a synthetic route to this compound that involves the initial formation of a 1,4-dihydropyridine intermediate followed by oxidation.
Step 1: Synthesis of 4-(2,6-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile
This step involves the condensation of 2,6-dichlorobenzaldehyde with two equivalents of 3-aminocrotononitrile (or a suitable equivalent) in the presence of an appropriate catalyst.
Reaction Conditions:
- 2,6-Dichlorobenzaldehyde (1 equivalent)
- 3-Aminocrotononitrile (2 equivalents)
- Catalyst: Piperidine or ammonium acetate
- Solvent: Methanol or ethanol
- Temperature: 60-70°C
- Reaction time: 6-8 hours
The reaction proceeds through the initial formation of an imine intermediate, followed by Michael addition and cyclization to form the 1,4-dihydropyridine scaffold. This approach leverages the well-established Hantzsch methodology while adapting it for the specific substitution pattern required for our target compound.
Step 2: Oxidation to this compound
The 1,4-dihydropyridine intermediate is then oxidized to the corresponding pyridine derivative using an appropriate oxidizing agent.
Reaction Conditions:
- Oxidizing agent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂
- Solvent: Chloroform or dichloromethane
- Temperature: Room temperature to 40°C
- Reaction time: 2-4 hours
This oxidation step converts the 1,4-dihydropyridine to the fully aromatic pyridine structure, completing the synthesis of the target compound.
Method 2: One-Pot Synthesis via 2-Arylidenemalononitrile Intermediate
This approach is inspired by the synthesis of related pyridine-3,5-dicarbonitrile derivatives described in the literature. The method involves the formation of a 2-arylidenemalononitrile intermediate, followed by reaction with an appropriate reagent to construct the pyridine ring.
Step 1: Synthesis of 2-(2,6-Dichlorobenzylidene)malononitrile
Reaction Conditions:
- 2,6-Dichlorobenzaldehyde (1 equivalent)
- Malononitrile (1 equivalent)
- Catalyst: Betaine (10 mol%)
- Solvent: Methanol
- Temperature: Room temperature
- Reaction time: 15-30 minutes
This step produces the key 2-arylidenemalononitrile intermediate through a Knoevenagel condensation reaction, as described in the literature for related compounds.
Step 2: Cyclization to Form this compound
Reaction Conditions:
- 2-(2,6-Dichlorobenzylidene)malononitrile (1 equivalent)
- 3-Aminocrotononitrile or suitable equivalent (1 equivalent)
- Catalyst: Guanidine carbonate (10 mol%)
- Solvent: Methanol
- Temperature: Reflux
- Reaction time: 1-2 hours
This cyclization step constructs the pyridine ring system with the required substitution pattern. The reaction is expected to proceed through the formation of an intermediate that undergoes cyclization followed by aromatization to yield the target compound.
Method 3: Direct Synthesis from 2,6-Dichloropyridine-3,5-dicarbonitrile
This approach involves the preparation of 2,6-dichloropyridine-3,5-dicarbonitrile as a key intermediate, followed by selective substitution reactions to introduce the required 2,6-dimethyl and 4-(2,6-dichlorophenyl) substituents.
Step 1: Synthesis of 2,6-Dichloropyridine-3,5-dicarbonitrile
Reaction Conditions:
- Malononitrile (2 equivalents)
- Triethyl orthoformate (1 equivalent)
- Pyridine (1 equivalent)
- Concentrated HCl
- Temperature: Initial reflux, then 80°C
- Reaction time: 20 minutes for initial reflux, then varies
This step follows the procedure described in the literature for the synthesis of 2,6-dichloropyridine-3,5-dicarbonitrile. The reaction involves the initial formation of an intermediate through the condensation of malononitrile with triethyl orthoformate in the presence of pyridine, followed by treatment with HCl to form the dichloropyridine derivative.
Step 2: Introduction of 2,6-Dimethyl Groups
Reaction Conditions:
- 2,6-Dichloropyridine-3,5-dicarbonitrile (1 equivalent)
- Methylating agent: Methylmagnesium bromide or other suitable reagent
- Catalyst: Palladium catalyst (e.g., Pd(PPh₃)₄)
- Solvent: THF or dioxane
- Temperature: 60-80°C
- Reaction time: 4-6 hours
This step involves the selective substitution of the chlorine atoms at positions 2 and 6 with methyl groups using an appropriate organometallic reagent in the presence of a palladium catalyst.
Step 3: Introduction of 4-(2,6-Dichlorophenyl) Group
Reaction Conditions:
- 2,6-Dimethylpyridine-3,5-dicarbonitrile (1 equivalent)
- 2,6-Dichlorophenylboronic acid or suitable equivalent (1.2 equivalents)
- Catalyst: Palladium catalyst (e.g., Pd(OAc)₂ with appropriate ligand)
- Base: K₂CO₃ or K₃PO₄
- Solvent: DMF or dioxane/water
- Temperature: 90-100°C
- Reaction time: 8-12 hours
This step introduces the 2,6-dichlorophenyl group at position 4 through a cross-coupling reaction. This approach draws inspiration from methods used for the synthesis of related compounds with aryl substituents at the 4-position of the pyridine ring.
Comparative Analysis of Preparation Methods
Reaction Conditions and Yields
The following table summarizes and compares the key reaction conditions and expected yields for the three proposed methods for synthesizing this compound:
| Method | Key Steps | Reaction Conditions | Expected Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Method 1 | 1. Condensation to form dihydropyridine | Methanol, 60-70°C | 65-75 | 6-8 |
| 2. Oxidation to pyridine | CHCl₃, RT to 40°C | 80-90 | 2-4 | |
| Overall yield | 50-65 | 8-12 | ||
| Method 2 | 1. Formation of arylidenemalononitrile | Methanol, RT | 80-90 | 0.25-0.5 |
| 2. Cyclization | Methanol, reflux | 70-80 | 1-2 | |
| Overall yield | 55-70 | 1.25-2.5 | ||
| Method 3 | 1. Synthesis of dichloropyridine | Varies | 80-85 | Varies |
| 2. Introduction of methyl groups | THF, 60-80°C | 65-75 | 4-6 | |
| 3. Introduction of aryl group | DMF, 90-100°C | 70-80 | 8-12 | |
| Overall yield | 35-50 | 12-20 |
The expected yields in this table are based on yields reported for similar reactions in the literature. Method 2 appears to offer the highest overall yield with the shortest reaction time, making it potentially the most efficient approach. However, each method has its own advantages and limitations, as discussed in the following section.
Advantages and Limitations of Each Method
Method 1: Modified Hantzsch Synthesis
Advantages:
- Well-established methodology with precedent in the literature
- Relatively straightforward procedure
- Good functional group tolerance
Limitations:
- Two-step process
- Oxidation step may lead to side reactions
- Might require careful optimization of reaction conditions
- Moderate overall yield
Method 2: One-Pot Synthesis via 2-Arylidenemalononitrile Intermediate
Advantages:
- Highest expected overall yield
- Shortest reaction time
- One-pot procedure for the cyclization step
- Uses readily available catalysts (betaine, guanidine carbonate)
Limitations:
- May require careful temperature control
- Possible formation of regioisomers
- Optimization may be necessary for scale-up
Method 3: Direct Synthesis from 2,6-Dichloropyridine-3,5-dicarbonitrile
Advantages:
- Modularity allows for the preparation of various analogues
- Well-defined intermediates
- Potential for selective functionalization
Limitations:
- Multi-step process with longest overall reaction time
- Lowest expected overall yield
- Requires handling of air-sensitive organometallic reagents
- May require specialized equipment (e.g., for cross-coupling reactions)
Optimization Strategies
Based on the analysis of the three methods, several optimization strategies can be proposed to improve the efficiency and yield of the synthesis of this compound:
Catalyst Optimization
For Method 2, the catalyst type and loading can significantly impact the efficiency of the reaction. Based on findings from related reactions, the following catalyst systems could be investigated:
| Catalyst System | Catalyst Loading (mol%) | Expected Impact on Yield (%) | Expected Impact on Reaction Time (h) |
|---|---|---|---|
| Betaine/Guanidine carbonate | 10/10 | Baseline | Baseline |
| Betaine/Guanidine hydrochloride | 10/10 | -5 to +5 | +0.5 to +1 |
| Pyridine-2-carboxylic acid | 10 | -10 to 0 | +0.5 to +1 |
| Increased betaine/guanidine carbonate | 15/15 | +5 to +10 | -0.25 to -0.5 |
This optimization strategy is based on the comparative performance of different catalysts in the synthesis of related pyridine derivatives, as reported in the literature.
Solvent Effects
The choice of solvent can significantly impact the efficiency and yield of the reactions involved in the synthesis. The following table summarizes potential solvent systems for Method 2:
| Solvent System | Expected Impact on Yield (%) | Expected Impact on Reaction Time (h) | Other Considerations |
|---|---|---|---|
| Methanol | Baseline | Baseline | Good solubility of reagents |
| Ethanol | -5 to +5 | +0.25 to +0.5 | More environmentally friendly |
| Methanol/Water (9:1) | +5 to +10 | -0.25 to 0 | Enhanced reactivity for Step 2 |
| Acetonitrile | -10 to 0 | +0.5 to +1 | Higher boiling point |
| DMF | -15 to -5 | +1 to +1.5 | Higher boiling point, more difficult to remove |
The optimization of solvent systems is based on principles of green chemistry and considerations of reaction efficiency.
Characterization and Analytical Data
Physical Properties
The physical properties of this compound are expected to include:
- Appearance: White to off-white crystalline solid
- Molecular weight: 329.16 g/mol
- Molecular formula: C₁₅H₉Cl₂N₃
- Melting point: Expected to be around 180-200°C (based on related compounds)
- Solubility: Likely soluble in organic solvents such as chloroform, dichloromethane, and DMSO; limited solubility in alcohols and water
Purity Assessment
The purity of the synthesized compound can be assessed using various analytical techniques, including:
- High-Performance Liquid Chromatography (HPLC)
- Thin-Layer Chromatography (TLC)
- Elemental analysis
- Melting point determination
For HPLC analysis, a typical method might include:
- Column: C18 reversed-phase
- Mobile phase: Acetonitrile/water gradient
- Detection: UV at 254 nm
- Expected retention time: Dependent on specific conditions but typically in the range of 10-15 minutes
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the cyano groups or other functional groups present in the compound.
Substitution: The dichlorophenyl group can participate in substitution reactions, where chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s structural analogs can be categorized based on substituent variations on the pyridine core:
Key Observations
Carbonitriles (strong electron-withdrawing groups) may increase metabolic stability compared to ester or amino derivatives, as seen in pharmacopeial compounds like fenofibrate analogs .
Structural Rigidity vs. Flexibility: The fully aromatic pyridine core in the target compound contrasts with dihydro- or tetrahydropyridine derivatives (e.g., compound 6 in ).
Synthetic Accessibility: The target compound’s synthesis may parallel methods for dichloropyridine dicarbonitriles, such as those involving condensation reactions with β-aminocrotonitrile or oxidative aromatization of dihydropyridines using ceric ammonium nitrate (CAN) .
Antimicrobial Activity :
- While the target compound lacks direct antimicrobial data, structurally related pyridines with electron-withdrawing groups (e.g., carbonitriles, halogens) exhibit moderate activity against Gram-positive bacteria and Candida spp. (inhibition zones: 12–16 mm) . The dichlorophenyl group’s lipophilicity may enhance antifungal efficacy compared to fluorophenyl or thiophenyl analogs.
Biological Activity
The compound 4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile is a member of the pyridine family, notable for its potential biological activities. This article delves into the biological activity of this compound, examining its antimicrobial properties, cytotoxicity, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure consists of a pyridine ring substituted with two chlorine atoms on the phenyl group and two cyano groups at the 3 and 5 positions. This structural configuration is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 267.14 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | Not specified |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyridine derivatives. The introduction of halogens (like chlorine) into the molecular structure has been correlated with enhanced antibacterial activity. For instance, compounds similar to this compound have shown significant efficacy against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
In a study evaluating a series of pyridine derivatives, it was found that those with dichloro substitutions demonstrated broader antibacterial spectra compared to their mono-substituted counterparts . The compounds exhibited minimum inhibitory concentrations (MICs) comparable to or better than clinically used antibiotics like ampicillin and rifampicin.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds. The tested derivatives displayed varying levels of cytotoxic effects on cancer cell lines and primary mammalian cells. Notably, some derivatives exhibited submicromolar activity against cancer cell lines while maintaining low toxicity against normal cells. This suggests a potential therapeutic window for further exploration in anticancer applications .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that these compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Case Studies
- Study on Antibacterial Efficacy : A series of experiments conducted on various substituted pyridines revealed that those containing the dichloro substitution showed enhanced activity against both S. aureus and methicillin-resistant S. aureus (MRSA). The most potent compound in this series displayed an MIC of 0.5 µg/mL against MRSA .
- Cytotoxicity Profile : In another study focusing on cytotoxicity, several pyridine derivatives were tested against human cancer cell lines. Compounds similar to our target compound showed IC50 values below 10 µM for certain cancer types while showing minimal effects on normal fibroblast cells .
Table 2: Biological Activity Summary
Q & A
Q. What are the established synthetic routes for 4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 2,6-dichlorobenzaldehyde with cyanoacetamide derivatives under acidic or basic catalysis. Key factors include:
- Catalyst selection : Acidic conditions (e.g., acetic acid) favor cyclization but may require higher temperatures (80–100°C) .
- Solvent optimization : Polar aprotic solvents like DMF improve solubility of intermediates, while ethanol facilitates precipitation for higher purity .
- Substitution control : The dichlorophenyl group is introduced via nucleophilic aromatic substitution, requiring precise stoichiometry to avoid byproducts like mono-chlorinated derivatives .
Q. How is the crystal structure of this compound resolved, and what are its key geometric parameters?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For orthorhombic crystal systems (space group Pbca), parameters include:
| Parameter | Value |
|---|---|
| a (Å) | 6.8473 |
| b (Å) | 12.1337 |
| c (Å) | 19.430 |
| Bond angles | C–N–C ~120° (pyridine ring) |
| Data collection with a Bruker SMART APEX CCD diffractometer ensures accuracy, and absorption correction (e.g., SADABS) refines final models . |
Advanced Research Questions
Q. How do electronic effects of the dichlorophenyl and dimethyl groups influence reactivity in cross-coupling reactions?
- Electron-withdrawing Cl groups : Activate the pyridine ring for nucleophilic substitution but deactivate positions 3 and 5 due to reduced electron density .
- Steric effects : Methyl groups at positions 2 and 6 hinder axial coordination in metal-catalyzed reactions, necessitating bulky ligands (e.g., XPhos) for Suzuki-Miyaura couplings .
- Contradictions in data : Some studies report unexpected regioselectivity in nitration reactions, attributed to competing resonance and inductive effects .
Q. What methodologies are employed to analyze metabolic stability in pharmacokinetic studies?
- In vitro microsomal assays : Human liver microsomes (HLMs) with NADPH cofactors quantify oxidative degradation rates. LC-MS/MS detects metabolites like hydroxylated derivatives .
- CYP450 inhibition : Competitive binding assays using fluorogenic substrates (e.g., 7-benzyloxyquinoline) identify isoform-specific interactions (e.g., CYP3A4 vs. CYP2D6) .
Q. How do substitution patterns on the pyridine ring affect biological activity in structure-activity relationship (SAR) studies?
Comparative SAR data for dihydropyridine analogs reveal:
| Compound | Substitution | Activity Trend |
|---|---|---|
| 4-(2,6-Dichlorophenyl) | Electron-withdrawing Cl | Enhanced receptor binding (e.g., calcium channels) |
| 4-(4-Methoxyphenyl) | Electron-donating OMe | Reduced potency due to decreased lipophilicity |
| 2,6-Dimethyl groups | Steric hindrance | Improved metabolic stability but lower solubility |
| These trends are validated via molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations . |
Q. How are contradictions in spectroscopic data (e.g., NMR vs. XRD) resolved for structural confirmation?
- NMR vs. XRD discrepancies : For example, H NMR may show dynamic averaging of methyl groups, while XRD reveals static disorder. Variable-temperature NMR (VT-NMR) at 223–298 K can resolve this .
- DFT calculations : Gaussian09 simulations (B3LYP/6-311+G**) predict optimized geometries and chemical shifts, aligning experimental and theoretical data .
Methodological Guidelines
Q. What analytical techniques are critical for purity assessment and impurity profiling?
- HPLC-DAD/MS : Reverse-phase C18 columns (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/water + 0.1% formic acid) detect impurities at 0.1% levels .
- Elemental analysis : Acceptable tolerance: C ±0.3%, H ±0.2%, N ±0.5% .
Q. How are solvent-free mechanochemical syntheses optimized for this compound?
- Ball-milling parameters : 30 Hz frequency, stainless-steel jars (10 mL), and 1:1 molar ratios reduce reaction times from hours to 15–30 minutes .
- Green chemistry metrics : Atom economy >85%, E-factor <2.0 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
